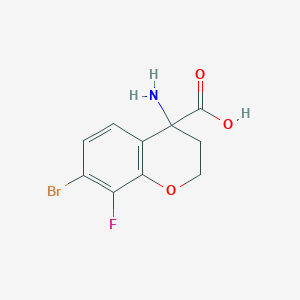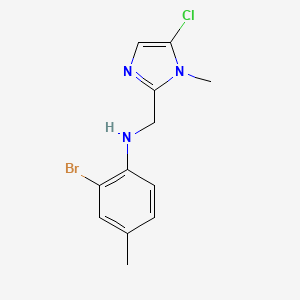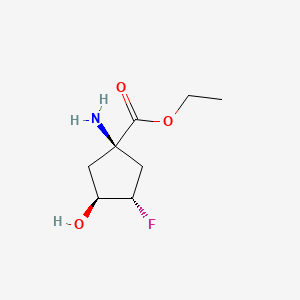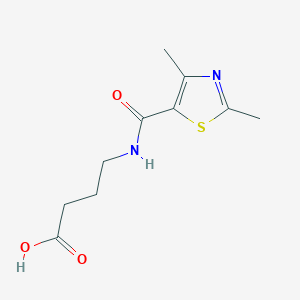
1-(Allyloxy)-3-chloro-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Allyloxy)-3-chloro-5-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an allyloxy group attached to a benzene ring, which also bears a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Allyloxy)-3-chloro-5-methylbenzene typically involves the reaction of 3-chloro-5-methylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-chloro-5-methylphenol+allyl bromide→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Allyloxy)-3-chloro-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
- Oxidation of the allyloxy group can yield 3-chloro-5-methylbenzaldehyde or 3-chloro-5-methylbenzoic acid.
- Reduction of the chlorine atom can produce 1-(Allyloxy)-5-methylbenzene.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Allyloxy)-3-chloro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Allyloxy)-3-chloro-5-methylbenzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the allyloxy group and chlorine atom can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-Allyloxy-4-propoxybenzene: Known for its insect repellent properties and potential as an acaricide.
1,4-Diallyloxybenzene: Exhibits similar chemical reactivity but with different substitution patterns.
1,4-Dipropoxybenzene: Another dialkoxybenzene with distinct physical and chemical properties.
Uniqueness: 1-(Allyloxy)-3-chloro-5-methylbenzene is unique due to the specific positioning of the allyloxy, chlorine, and methyl groups on the benzene ring
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
1-chloro-3-methyl-5-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H11ClO/c1-3-4-12-10-6-8(2)5-9(11)7-10/h3,5-7H,1,4H2,2H3 |
InChI Key |
KWVJESNHLRSILF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


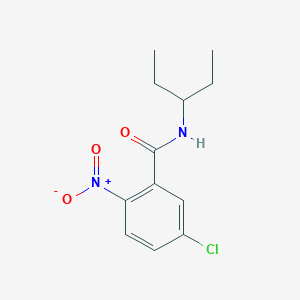
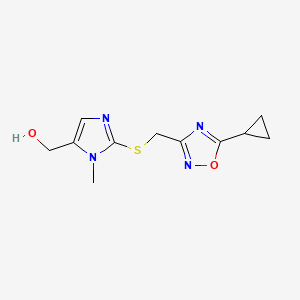
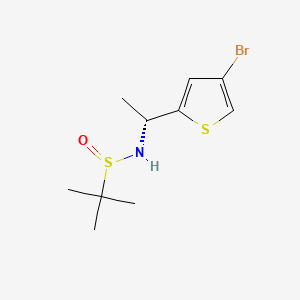
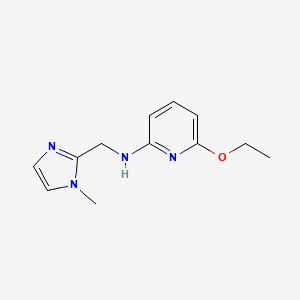
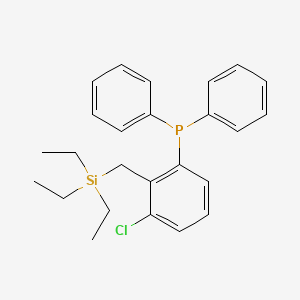
![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
